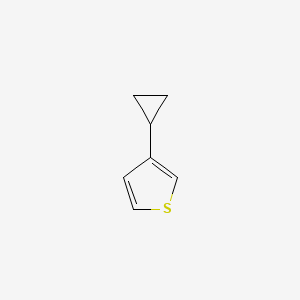

3-Cyclopropylthiophene

描述

Significance of Thiophene (B33073) and Cyclopropane (B1198618) Moieties in Contemporary Chemical Research

The thiophene ring and the cyclopropyl (B3062369) group are independently recognized as "privileged" structures in medicinal chemistry and materials science due to their profound impact on a molecule's biological activity and physicochemical properties. nih.govresearchgate.net

Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in drug discovery. nih.govcognizancejournal.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, replacing a phenyl ring in drug candidates to modify properties like solubility and metabolism. nih.govchemicalbook.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov This versatility has led to the incorporation of the thiophene moiety in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like tiaprofenic acid, anticancer drugs such as raltitrexed, and antipsychotics like olanzapine. nih.gov Thiophene derivatives are also integral to the development of materials with interesting electronic and optical properties. mdpi.com

The cyclopropane ring, the smallest of the carbocycles, is a powerful tool in medicinal chemistry for fine-tuning the properties of drug molecules. iris-biotech.depsu.edu Incorporating a cyclopropyl group can enhance a compound's metabolic stability, increase its potency, and improve its permeability across biological membranes. iris-biotech.denih.gov The rigid, three-dimensional structure of the cyclopropane ring can also provide conformational constraint, locking a molecule into a bioactive conformation and leading to more favorable binding with its target protein. iris-biotech.denih.gov This has been successfully applied in drugs for treating conditions such as COVID-19, asthma, and hepatitis C. psu.edu The unique electronic character and strained nature of the cyclopropane ring also offer distinct reactivity for synthetic chemists. nih.gov

The combination of these two moieties in 3-cyclopropylthiophene suggests a molecule with a unique profile, potentially blending the bioactivity of thiophenes with the advantageous pharmacological properties conferred by a cyclopropyl substituent.

Historical Trajectories and Evolution of Research on Cyclopropylthiophenes

Research into cyclopropylthiophenes has evolved from early synthetic explorations to more recent, sophisticated methodologies aimed at creating these compounds more efficiently and in a scalable manner. While early work on the synthesis and reactions of cyclopropylthiophenes was published as far back as 1971, the field has seen a resurgence of interest driven by the potential applications of these compounds in pharmaceuticals and materials science. mdpi.comacs.org

Historically, the synthesis of cyclopropylthiophenes has been challenging. mdpi.comresearchgate.net Thiophenes are known to be more reactive and less stable than their benzene counterparts under certain reaction conditions, which can lead to side product formation and decomposition. mdpi.com Early synthetic methods often involved classical name reactions which could require harsh conditions, such as high temperatures, or used expensive and sensitive reagents, resulting in modest yields. mdpi.com For instance, the thermal degradation of a pyrazoline precursor to yield 2-cyclopropylthiophene (B3031380) was reported to have a yield of only 26% at best. mdpi.com

A significant advancement in the synthesis of cyclopropylthiophenes has been the application of modern cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net This palladium-catalyzed reaction has proven to be a more general and scalable approach, allowing for the synthesis of various cyclopropylthiophene derivatives from commercially available and relatively inexpensive starting materials. mdpi.com Researchers have optimized these methods to achieve high yields (69-93%) using low catalyst loadings under milder conditions. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-cyclopropylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZURLOLAINIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropylthiophene and Its Derivatives

Modern Approaches to Core 3-Cyclopropylthiophene Synthesis

Recent advancements have centered on creating reliable and high-yielding pathways to this compound and its substituted analogues, moving away from classical methods that often require harsh conditions unsuitable for the sensitive thiophene (B33073) core. mdpi.comnih.gov

Palladium-catalyzed cross-coupling has emerged as the premier strategy for forging the carbon-carbon bond between the thiophene ring and the cyclopropyl (B3062369) group. nih.gov These methods are favored for their efficiency and adaptability.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds. mdpi.com In the context of this compound synthesis, this reaction typically involves the coupling of 3-bromothiophene with cyclopropylboronic acid in the presence of a palladium catalyst and a base. mdpi.com This approach has been successfully applied to produce the parent this compound as well as more complex derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki–Miyaura Cross-Coupling of Bromothiophenes with Cyclopropylboronic Acid.

Optimization of Catalytic Systems and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.comresearchgate.net Research has shown that a catalytic system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine (B1218219) ligand provides high efficiency. mdpi.comnih.gov Specifically, the use of dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) as a ligand has proven effective, allowing for low catalyst loadings. mdpi.comnih.gov

Initial attempts using different conditions, such as a combination of palladium(II) acetate with tricyclohexylphosphine, resulted in a low yield of only 28% for this compound. mdpi.com A significant improvement was achieved by optimizing the system. A combination of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) with potassium phosphate (K₃PO₄) as the base in a suitable solvent system furnishes this compound in good yields. mdpi.com This optimized system highlights the critical role of the ligand in achieving high conversion and yield. mdpi.comnih.gov

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Boron Source | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Cyclopropylboronic acid | 3-Bromothiophene | This compound | 78% | mdpi.com |

| 2 | Pd(OAc)₂ (5) | Tricyclohexylphosphine (10) | - | Cyclopropylboronic acid | 3-Bromothiophene | This compound | 28% | mdpi.com |

| 3 | Pd(dppf)Cl₂ (2) | - | - | Potassium cyclopropyltrifluoroborate | 3-Bromothiophene-2-carbaldehyde | This compound-2-carbaldehyde | 21% | mdpi.com |

Scalability and Industrial Viability of Synthetic Routes

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and robust. The optimized Suzuki-Miyaura coupling using the Pd(OAc)₂/SPhos system has been demonstrated to be scalable, with successful syntheses performed on a 0.2 to 1.5 mole scale. nih.gov The ability to use low catalyst loadings (0.5–5 mol%) is a key advantage, as it reduces the cost associated with the precious metal catalyst. mdpi.comnih.gov The use of commercially available and relatively inexpensive starting materials like bromothiophenes and cyclopropylboronic acid further enhances the industrial applicability of this route. nih.gov

While cyclopropylboronic acid is a common reagent, it can be prone to protodeboronation, which requires the use of a significant excess of the reagent and can affect its storage stability. nih.gov To overcome this, alternative boron sources have been explored. Potassium cyclopropyltrifluoroborate is a more stable alternative that can be used in Suzuki-Miyaura reactions. mdpi.comnih.gov It has been employed in the coupling with bromothiophenecarbaldehydes, although in some reported instances, the yields were modest (15-21%). mdpi.com Despite lower yields in specific examples, the use of organotrifluoroborates represents an important expansion of the Suzuki-Miyaura reaction's utility for installing cyclopropyl groups onto aromatic systems, particularly with less reactive aryl chlorides. nih.gov

While palladium-catalyzed cross-coupling is the dominant method for synthesizing the this compound core, other classical cyclopropanation methods exist, such as the Simmons-Smith, Corey-Chaykovsky, or Wolff-Kishner reactions. mdpi.comnih.gov However, these methods often require harsh conditions or employ reagents that are incompatible with the sensitive and reactive nature of the thiophene ring. mdpi.comnih.gov Consequently, direct application of these classical methods to thiophene substrates is often not feasible. mdpi.com

Once the this compound core is synthesized, complementary pathways can be used to create a variety of derivatives. For instance, functionalization can be achieved through lithiation of the thiophene ring followed by reaction with an electrophile. nih.gov An example is the reaction of this compound with n-butyllithium and subsequent treatment with sulfur dioxide and N-chlorosuccinimide to yield this compound-2-sulfonyl chloride, demonstrating a versatile route to further derivatization. nih.gov

Alternative and Complementary Synthetic Pathways

Classical Cyclopropanation Methodologies Applied to Thiophenes

Classical methods for cyclopropanation, while not extensively reported for the direct synthesis of this compound, can be adapted from established protocols for the cyclopropanation of alkenes and α,β-unsaturated carbonyl systems. These methods often involve the generation of a carbene or carbenoid species that adds to a double bond.

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple. wikipedia.orgmdpi.com This reaction is known for its tolerance of various functional groups, making it a potentially viable, though not widely documented, route for the cyclopropanation of a suitable thiophene-containing precursor. wikipedia.org

The Corey-Chaykovsky reaction offers another pathway to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds (enones) through reaction with sulfur ylides. organic-chemistry.orgnrochemistry.comwikipedia.org For the synthesis of this compound, a hypothetical precursor would be a thienyl-substituted enone. The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. nrochemistry.compku.edu.cn Dimethylsulfoxonium methylide is a common reagent for this transformation. pku.edu.cn

The Wolff-Kishner reaction , while primarily known as a method for the deoxygenation of aldehydes and ketones, has a related variant known as the Kizhner cyclopropane synthesis . This reaction involves the thermal decomposition of pyrazolines, which can be formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine. While direct application to thiophene precursors for this compound is not extensively detailed, the thermal degradation of 5-(thiophen-2-yl)-pyrazoline has been reported to yield 2-cyclopropylthiophene (B3031380), albeit in modest yields. This suggests that a similar pathway starting from a 3-thienyl pyrazoline could potentially yield this compound.

Organometallic Reagent-Based Synthesis Approaches

Modern organometallic chemistry provides highly efficient and selective methods for the synthesis of this compound. Among these, palladium-catalyzed cross-coupling reactions are particularly prominent.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of this compound and its derivatives. nih.govresearchgate.netmdpi.com This reaction typically involves the coupling of a bromothiophene with a cyclopropylboronic acid or its trifluoroborate salt in the presence of a palladium catalyst and a base. nih.govresearchgate.net For instance, the reaction of 3-bromothiophene with cyclopropylboronic acid, catalyzed by a palladium(II) acetate/SPhos system, has been shown to produce this compound in good yields. nih.govmdpi.com This methodology has been optimized for larger-scale synthesis and is tolerant of various functional groups on the thiophene ring, such as esters, ketones, and aldehydes. nih.govmdpi.com

| Entry | Bromothiophene Substrate | Product | Yield (%) |

| 1 | 3-Bromothiophene | This compound | 85 |

| 2 | Methyl 3-bromo-2-thiophenecarboxylate | Methyl 3-cyclopropyl-2-thiophenecarboxylate | 93 |

| 3 | 3-Bromo-2-thiophenecarbaldehyde | 3-Cyclopropyl-2-thiophenecarbaldehyde | 88 |

| Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound Derivatives. nih.gov |

Thermal Decomposition and Rearrangement Pathways

The synthesis of cyclopropylarenes through thermal decomposition of pyrazoline precursors is a known, though not always high-yielding, method. This pathway involves the generation of a pyrazoline from an α,β-unsaturated precursor and hydrazine, followed by thermal extrusion of nitrogen gas to form the cyclopropane ring. In the context of thiophenes, the thermal degradation of arylpyrazolines has been noted. nih.gov For example, the synthesis of 2-cyclopropylthiophene from 5-(thiophen-2-yl)-pyrazoline proceeds with modest efficiency. nih.gov A similar approach starting from a 3-thienyl substituted pyrazoline could theoretically produce this compound, although this specific transformation is not well-documented. The efficiency of such thermal reactions can be influenced by the stability of the thiophene ring at the required high temperatures. nih.gov

Derivatization Strategies for Functionalized 3-Cyclopropylthiophenes

The this compound core can be further functionalized to introduce a variety of substituents, enhancing its utility as a building block in medicinal chemistry and materials science.

Introduction of Carbonyl, Acetyl, and Carboxylic Acid Functionalities

Carbonyl, acetyl, and carboxylic acid groups can be introduced onto the this compound scaffold through various synthetic routes. Often, these functional groups are present on the bromothiophene starting material prior to the Suzuki-Miyaura coupling. nih.gov For example, 3-cyclopropyl-2-thiophenecarbaldehyde and methyl 3-cyclopropyl-2-thiophenecarboxylate can be synthesized from their respective bromo-precursors. nih.gov The carboxylic acid functionality can be readily obtained by the saponification of the corresponding esters. For instance, this compound-2-carboxylic acid can be synthesized in high yield (98-99%) via the hydrolysis of methyl this compound-2-carboxylate using aqueous sodium hydroxide. nih.gov

Efficient Conversion to Nitrile Derivatives

The synthesis of this compound carbonitriles can be efficiently achieved from the corresponding aldehydes. A common method involves a one-pot procedure where the aldehyde is first converted to an oxime by treatment with hydroxylamine hydrochloride in pyridine. nih.gov Subsequent dehydration of the oxime intermediate with a dehydrating agent like acetic anhydride furnishes the desired nitrile in good to excellent yields (84–97%). nih.gov This method avoids the need to isolate the intermediate oxime, streamlining the synthetic process. nih.gov

Regioselective Halogenation and Bromination

The regioselective introduction of halogen atoms, particularly bromine, onto the this compound ring is a key transformation for further derivatization. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose. nih.govorganic-chemistry.org The bromination of unsubstituted this compound with NBS proceeds with high regioselectivity to afford 2-bromo-3-cyclopropylthiophene in good yield. nih.gov The position of bromination is directed by the activating effect of the cyclopropyl group.

When the this compound ring already contains other substituents, the regioselectivity of bromination is influenced by the combined directing effects of both groups. For instance, the bromination of 3-cyclopropylthiophenes bearing electron-withdrawing groups at the 2-position generally proceeds to install the bromine at the 5-position. nih.gov However, unexpected reactivities have been observed in some cases. For example, the bromination of this compound-2-carboxylic acid and this compound-2-carbaldehyde can lead to decarboxylative/decarbonylative bromination as a side reaction. nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | 2-Bromo-3-cyclopropylthiophene | 94 |

| 2 | Methyl 3-cyclopropyl-2-thiophenecarboxylate | Methyl 5-bromo-3-cyclopropyl-2-thiophenecarboxylate | 96 |

| 3 | (3-Cyclopropylthiophen-2-yl)(phenyl)methanone | (5-Bromo-3-cyclopropylthiophen-2-yl)(phenyl)methanone | 99 |

| 4 | 3-Cyclopropyl-2-thiophenecarbonitrile | 5-Bromo-3-cyclopropyl-2-thiophenecarbonitrile | 92 |

| Table 2: Regioselective Bromination of this compound Derivatives. nih.gov |

Synthesis of Sulfonyl Chloride Derivatives

The introduction of a sulfonyl chloride group onto the this compound ring transforms it into a versatile intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, the synthesis of this compound sulfonyl chloride is complicated by the limitations of traditional electrophilic substitution methods and the sensitivity of the starting material.

Utilization of Organometallic Intermediates

To circumvent the harsh conditions of traditional methods, synthetic routes utilizing organometallic intermediates have been developed. These methods offer superior regioselectivity and functional group tolerance. The most common approach involves the directed ortho-metalation (DoM) of the thiophene ring, followed by quenching with a sulfur dioxide equivalent.

Detailed Research Findings:

A highly effective strategy begins with the regioselective deprotonation (lithiation) of this compound. The acidity of the α-protons (C2 and C5) of the thiophene ring allows for facile metalation using a strong base.

Lithiation: Treatment of 3-alkylthiophenes with strong organolithium bases like n-butyllithium (n-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to proceed with high selectivity. nih.gov For this compound, deprotonation occurs preferentially at the sterically less hindered C5 position to form 3-cyclopropyl-5-lithiothiophene.

Sulfinylation: The resulting organolithium intermediate is a potent nucleophile. It is reacted at low temperature with sulfur dioxide (SO₂), which acts as an electrophile. This step forms a stable lithium sulfinate salt (this compound-5-sulfinate).

Oxidative Chlorination: The final step is the conversion of the sulfinate salt to the sulfonyl chloride. This is typically achieved using an N-halo-succinimide, such as N-chlorosuccinimide (NCS), in a suitable solvent. organic-chemistry.org This mild oxidative chlorination selectively produces the desired this compound-5-sulfonyl chloride, avoiding the degradation of the sensitive cyclopropyl group.

This sequence provides a controlled and high-yielding route to a single regioisomer of the sulfonyl chloride, which is a significant advantage over traditional methods.

| Step | Reagent(s) | Intermediate Product | Key Advantage |

| 1. Directed Metalation | n-BuLi or LiTMP, THF, -78 °C | 3-Cyclopropyl-5-lithiothiophene | High regioselectivity for the C5 position. nih.gov |

| 2. Sulfinylation | SO₂ (gas or solution) | Lithium this compound-5-sulfinate | Mild reaction, trapping the organometallic with an SO₂ electrophile. |

| 3. Oxidative Chlorination | N-Chlorosuccinimide (NCS) | This compound-5-sulfonyl chloride | Avoids harsh acidic conditions, preserving the cyclopropyl ring. organic-chemistry.org |

Limitations of Traditional Sulfonyl Chloride Formation Methods

Traditional methods for synthesizing aryl sulfonyl chlorides typically rely on direct electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). While effective for robust aromatic systems, this approach has significant drawbacks when applied to sensitive substrates like this compound. nih.gov

Detailed Research Findings:

Lack of Regioselectivity: Chlorosulfonation is a classic electrophilic aromatic substitution. The electron-donating cyclopropyl group activates both the C2 and C5 positions of the thiophene ring. Consequently, treatment of this compound with chlorosulfonic acid is expected to yield a mixture of this compound-2-sulfonyl chloride and this compound-5-sulfonyl chloride. The separation of these constitutional isomers is often challenging and leads to lower yields of the desired product.

Acid-Induced Ring Opening: Chlorosulfonic acid is an extremely strong acid. The highly acidic reaction medium can readily protonate the cyclopropyl ring, initiating a cascade of reactions that result in ring-opening. nih.gov This leads to the formation of various unsaturated side-products and significantly reduces the yield of the target molecule. This instability of the cyclopropyl group in strong acid is a primary limitation of this method.

The table below contrasts the outcomes of traditional versus organometallic approaches.

| Method | Reagent | Key Disadvantage(s) for this compound |

| Traditional Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Poor regioselectivity (mixture of 2- and 5-isomers), acid-catalyzed opening of the cyclopropyl ring, potential for thiophene ring polymerization/degradation. nih.govnih.gov |

| Organometallic Synthesis | 1. n-BuLi2. SO₂3. NCS | Requires stoichiometric use of strong base and cryogenic temperatures; sensitive to moisture and air. |

Mechanistic Reactivity and Transformational Chemistry of 3 Cyclopropylthiophene

Intrinsic Reactivity Profile of Thiophene (B33073) Ring Systems

The thiophene ring, a sulfur-containing heterocycle, exhibits a rich and distinct reactivity profile shaped by its aromatic character and the electronic influence of the sulfur atom.

Comparative Analysis of Stability and Reactivity Versus Benzene (B151609) Analogs

Thiophene is classified as an aromatic compound, yet its aromaticity is considered to be less pronounced than that of benzene. wikipedia.org The sulfur atom's lone pair electrons are significantly delocalized within the π-electron system, contributing to its aromatic nature. wikipedia.org This aromaticity confers stability, making thiophene less prone to reactions that would disrupt this system. wikipedia.org

However, compared to benzene, thiophene is more reactive towards electrophilic substitution. uop.edu.pkquora.com This heightened reactivity is attributed to the electron-donating nature of the sulfur atom, which enriches the electron density of the ring and makes it more susceptible to attack by electrophiles. quora.comcsjmu.ac.in In fact, thiophene is reported to be about 300 times more reactive than benzene in such reactions. uop.edu.pk The order of reactivity among similar five-membered heterocyclic compounds is generally considered to be pyrrole (B145914) > furan (B31954) > thiophene > benzene. quora.com

The stability of the thiophene ring is also evident in its resistance to oxidation and alkylation at the sulfur atom. wikipedia.org Unlike conventional sulfides, the sulfur in thiophene does not readily undergo these reactions due to the delocalization of its electrons. wikipedia.org

Table 1: Comparative Reactivity of Thiophene and Benzene

| Feature | Thiophene | Benzene |

|---|---|---|

| Aromaticity | Aromatic, but less so than benzene. wikipedia.org | Highly aromatic. wikipedia.org |

| Reactivity in Electrophilic Substitution | More reactive than benzene. uop.edu.pkquora.com | Less reactive. uop.edu.pkquora.com |

| Susceptibility of Heteroatom to Alkylation/Oxidation | Sulfur atom is resistant. wikipedia.org | Not applicable. |

Investigation of Side Product Formation and Decomposition Processes

Under various reaction conditions, thiophene and its derivatives can undergo side reactions and decomposition. For instance, during oxidation with agents like trifluoroperacetic acid, both the sulfur atom and the C2-C3 double bond can be attacked. wikipedia.org Oxidation at the sulfur leads to a thiophene S-oxide, which can then dimerize and undergo further oxidation to form sulfoxide (B87167) and sulfone products. wikipedia.orgsemanticscholar.org A minor reaction pathway involves the formation of thiophene-2,3-epoxide, which rearranges to thiophene-2-one. wikipedia.org

In the context of thermal cracking of high-sulfur petroleum products, derivatives of thiophene, benzothiophene, and dibenzothiophene (B1670422) can be formed and accumulate, which can negatively impact the quality of the resulting fuel. researchgate.net However, pre-oxidation can reduce the thermal stability of sulfur-containing components, leading to their decomposition into gaseous sulfur compounds like hydrogen sulfide (B99878). researchgate.net

The decomposition of thiophene derivatives has also been studied under other conditions, such as in the presence of radiation and in supercritical water. nasa.govelsevierpure.com For example, the radiation-driven decomposition of thiophene has been investigated in the context of its detection on Mars, with studies providing radiolytic decomposition rates. nasa.govnasa.gov

Unique Reactivity Characteristics of the Cyclopropyl (B3062369) Moiety in 3-Cyclopropylthiophene

The cyclopropyl group, with its inherent ring strain, imparts unique reactivity to the this compound molecule. This strained three-membered ring can undergo reactions that are not typical for larger, more stable cycloalkanes.

Mechanisms of Electrophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by electrophiles. bohrium.com This ring-opening is a key feature of cyclopropane (B1198618) chemistry. In donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-accepting group, the ring-opening is particularly facile. nih.gov The reaction often proceeds through the cleavage of the bond vicinal to the acceptor group, leading to a zwitterionic intermediate that can be trapped by nucleophiles and electrophiles. nih.gov

Theoretical studies suggest that the interaction of the cyclopropane's Walsh orbitals with the unoccupied orbitals of a π-acceptor substituent leads to the weakening and lengthening of the vicinal C1-C2 bonds, predisposing them to heterolysis. nih.gov Conversely, strong σ-acceptor groups are predicted to interact with a different set of cyclopropane orbitals, leading to the weakening of the distal C2-C3 bond. nih.gov

Substituent Effects on Cyclopropyl Ring Strain and Reactivity

Substituents on the cyclopropyl ring can significantly influence its strain and reactivity. numberanalytics.comrsc.org Electron-withdrawing groups can increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. bohrium.com The presence of both a donor and an acceptor group on the cyclopropane ring enhances its reactivity towards nucleophiles. bohrium.com

Computational studies have shown that the nature of exocyclic substituents has a strong influence on the strain energies of cyclopropanes. rsc.org For instance, the reactivity of dihalocyclopropanes in electrophilic nitrations is highly dependent on the halogen substituents. rsc.org The geometry of the cyclopropane ring and the hybridization of its carbon atoms are affected by substituents, which in turn alters the ring strain and reactivity. rsc.orgacs.org

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The presence of the cyclopropyl group at the 3-position of the thiophene ring influences the regioselectivity of electrophilic aromatic substitution reactions. Thiophene itself undergoes electrophilic substitution preferentially at the C2 (α) position. uop.edu.pkcsjmu.ac.in This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance than the intermediate from attack at C3 (β). csjmu.ac.in

The cyclopropyl group is generally considered to be an ortho-, para-directing activator in electrophilic aromatic substitution on benzene rings, due to its ability to stabilize an adjacent positive charge through hyperconjugation. wikipedia.org In the case of this compound, the cyclopropyl group at the 3-position would be expected to activate the thiophene ring towards electrophilic attack.

During the acylation of thiophene, a minor side product, 3-acetylthiophene, can be formed. acs.org This indicates that while substitution at the 2-position is dominant, the 3-position is also susceptible to attack. The presence of a substituent at the 3-position, such as the cyclopropyl group, will direct incoming electrophiles to the other available positions on the ring, primarily the 2- and 5-positions. The specific outcome will depend on the interplay between the directing effects of the sulfur atom and the cyclopropyl group, as well as steric factors.

Stereoelectronic and Regioselective Control in Substitution Patterns

The cyclopropyl group significantly influences the regioselectivity of substitution reactions on the thiophene ring. As a substituent, the cyclopropyl group is considered electron-donating due to the high p-character of its C-C bonds, which allows for conjugation with the adjacent π-system of the thiophene ring. This electronic effect preferentially activates the positions ortho and para to the point of attachment.

In the case of this compound, the C2 and C5 positions are the most activated sites for electrophilic aromatic substitution. The C2 position is sterically less hindered and electronically favored, making it the primary site of reaction for many electrophiles. The C5 position is also activated but is generally a secondary site of substitution. The C4 position is the least reactive due to both electronic deactivation and steric hindrance from the adjacent cyclopropyl group. This predictable pattern allows for regioselective functionalization of the thiophene core.

Nitration Reactions of Substituted Cyclopropylthiophenes

Nitration is a classic electrophilic aromatic substitution reaction, and its application to cyclopropylthiophenes reveals interesting regiochemical outcomes. The reaction typically involves a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Research has shown that the nitration of substituted cyclopropylthiophenes can lead to ipso attack, where the electrophile attacks the carbon atom already bearing a substituent. For instance, studies on 5-bromo- and 5-methyl-2-cyclopropylthiophenes have demonstrated the occurrence of ipso nitration. acs.orgcdnsciencepub.com This process involves the addition of the nitronium ion to the carbon bearing the cyclopropyl group, followed by rearrangement or subsequent reactions. The nitration of 5-formyl-substituted 2-cyclopropylthiophenes has also been investigated. acs.org The nature and position of other substituents on the thiophene ring play a crucial role in directing the incoming nitro group. arkat-usa.org

| Substrate | Nitrating Agent | Conditions | Major Product(s) |

| 5-Bromo-2-cyclopropylthiophene | HNO₃/Ac₂O | Low Temperature | Ipso-nitration products |

| 5-Methyl-2-cyclopropylthiophene | HNO₃/Ac₂O | Low Temperature | Mixture of substitution products |

| 5-Formyl-2-cyclopropylthiophene | HNO₃/H₂SO₄ | -5 to 0 °C | Nitrated derivatives |

Organometallic Transformations of this compound

This compound serves as a valuable precursor for the generation of organometallic reagents, which are powerful intermediates in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen-Lithium Exchange and Generation of Organolithium Species

Organolithium reagents are among the most important classes of organometallics due to their high reactivity. mt.com A primary method for their preparation is the halogen-lithium exchange reaction. wikipedia.org This reaction is particularly useful for converting aryl halides into their corresponding aryllithium compounds. wikipedia.orgresearchgate.net

To generate an organolithium species from this compound, a halogenated derivative, such as 2-bromo-3-cyclopropylthiophene, is required. This precursor can be treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at very low temperatures (e.g., -78 °C). The exchange is a rapid, kinetically controlled process where the lithium atom replaces the halogen, yielding 3-cyclopropyl-2-thienyllithium. researchgate.netethz.ch The equilibrium of this reaction favors the formation of the more stable aryllithium species. researchgate.net

Reaction Scheme:

Br-C₄H₂S-c-C₃H₅ + n-BuLi → Li-C₄H₂S-c-C₃H₅ + n-BuBr

(2-Bromo-3-cyclopropylthiophene) + (n-Butyllithium) → (3-Cyclopropyl-2-thienyllithium) + (1-Bromobutane)

Scope and Limitations of Organometallic Reagent Utility

The generated 3-cyclopropylthienyllithium is a potent nucleophile and a strong base. Its utility lies in its ability to react with a wide range of electrophiles to introduce new functional groups onto the thiophene ring. Common reactions include:

Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup to form a carboxylic acid.

Alkylation: Reaction with alkyl halides to form new C-C bonds.

Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to form alcohols or new ketones. libretexts.orgsaskoer.ca

However, the high basicity of organolithium reagents also imposes significant limitations. libretexts.org They are incompatible with molecules containing acidic protons, such as alcohols, amines, and even terminal alkynes, as they will act as a base and deprotonate these functional groups rather than performing a nucleophilic attack. libretexts.org Furthermore, these reagents are highly sensitive to water and air, requiring strictly anhydrous and inert atmospheric conditions for their preparation and use. mt.com The stability of the lithiated species can also be a concern, particularly in solvents like THF where decomposition can occur at higher temperatures. researchgate.net

Advanced Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized organic synthesis, and this compound derivatives are excellent substrates for these powerful reactions. uva.es Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for synthesizing functionalized cyclopropylthiophenes. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. uva.es Optimized procedures have been developed for the synthesis of various cyclopropylthiophenes starting from bromothiophenes and cyclopropylboronic acid. mdpi.comresearchgate.net These reactions often employ a palladium(II) acetate (B1210297) catalyst in combination with a bulky phosphine (B1218219) ligand, such as SPhos, which promotes high catalytic activity and allows for lower catalyst loadings. mdpi.com This methodology provides a scalable and efficient route to a variety of substituted cyclopropylthiophenes, which are valuable building blocks for pharmaceuticals and materials science. mdpi.comdntb.gov.ua

| Bromothiophene Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Yield (%) | Reference |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 93 | mdpi.com |

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 89 | mdpi.com |

| 3-Bromo-2-formylthiophene | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | K₃PO₄ | 75 | mdpi.com |

| 5-Bromo-2-formylthiophene | Cyclopropylboronic acid | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | 82 | mdpi.com |

Polymerization Studies of 3 Cyclopropylthiophene and Its Derivatives

Stereoelectronic Effects in Poly(3-cyclopropylthiophene) Systems

Stereoelectronic effects, which involve the interplay of steric and electronic factors, are crucial in determining the structure and properties of poly(this compound). The size and electronic nature of the cyclopropyl (B3062369) group influence the planarity of the polythiophene backbone and, consequently, its electronic properties.

A comparative analysis of poly(this compound) with its cyclobutyl analog, poly(3-cyclobutylthiophene), reveals significant differences in their properties, which can be attributed to stereoelectronic effects. researchgate.net Poly(this compound) is a good electroconducting polymer, whereas poly(3-cyclobutylthiophene) exhibits much lower conductivity. researchgate.net

This difference is primarily due to the steric hindrance imposed by the substituent. The larger cyclobutyl group forces a greater degree of torsion in the polythiophene backbone, which disrupts the π-conjugation and reduces the effective conjugation length. This, in turn, leads to a decrease in electrical conductivity. The smaller cyclopropyl group allows for a more planar conformation of the polymer chain, facilitating better π-orbital overlap and higher conductivity.

These findings underscore the delicate balance of stereoelectronic effects in determining the properties of substituted polythiophenes. Even a small change in the size of the cycloalkyl substituent can have a dramatic impact on the resulting polymer's conductivity.

| Property | Poly(this compound) | Poly(3-cyclobutylthiophene) |

| Conductivity | Good | Low |

| Polymerization | Forms electroconducting polymer | Forms polymer with poor conductivity |

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is another widely used method for the synthesis of conducting polymers, including polythiophenes. nih.govresearchgate.netnih.gov This technique involves the use of a chemical oxidizing agent, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent. nih.govresearchgate.netnih.gov

The general mechanism for the chemical oxidative polymerization of a 3-substituted thiophene (B33073) using FeCl₃ involves the oxidation of the monomer to its radical cation by FeCl₃. nih.gov These radical cations then couple to form dimers, which are further oxidized and coupled to form longer oligomers and eventually the polymer. The polymer is obtained as a precipitate, which is then washed to remove the oxidant and any byproducts. nih.govscirp.org

While this method has been extensively used for the synthesis of other poly(3-alkylthiophene)s, such as poly(3-hexylthiophene), its application to this compound is also feasible. nih.govresearchgate.netnih.gov The choice of solvent and the monomer-to-oxidant ratio are critical parameters that can influence the yield and properties of the resulting polymer. researchgate.net For instance, in the polymerization of 3-hexylthiophene, solvents like chloroform (B151607) are commonly used, and the molar ratio of oxidant to monomer is optimized to achieve high molecular weight and good regioregularity. nih.govresearchgate.net

Influence of Oxidizing Agents and Reaction Conditions on Polymerization Kinetics

The polymerization of this compound can be achieved through both electrochemical and chemical oxidation methods. The choice of oxidizing agent and the reaction conditions, such as temperature and solvent, play a critical role in determining the rate of polymerization and the properties of the resulting polymer.

In electrochemical polymerization, the applied potential and the supporting electrolyte concentration are key parameters. A higher anodic potential generally leads to a faster polymerization rate. However, excessively high potentials can cause over-oxidation and degradation of the polymer, leading to a loss of conductivity and electroactivity.

For chemical polymerization, ferric chloride (FeCl₃) is a commonly used oxidizing agent. The molar ratio of the oxidant to the monomer is a crucial factor. A higher concentration of FeCl₃ typically accelerates the polymerization rate. The reaction temperature also has a significant influence; while higher temperatures can increase the rate of polymerization, they may also lead to shorter polymer chains and a less ordered polymer structure. pageplace.de Solvents such as chloroform, nitrobenzene, and acetonitrile (B52724) are often employed, and their polarity and ability to dissolve the monomer and the growing polymer chains can affect the polymerization kinetics.

Table 1: Influence of Reaction Conditions on the Polymerization of this compound

| Parameter | Effect on Polymerization Kinetics |

| Oxidizing Agent Concentration | Higher concentration generally increases the polymerization rate. |

| Temperature | Increased temperature typically accelerates the reaction rate. pageplace.de |

| Solvent Polarity | Can influence monomer solubility and polymer chain growth. |

| Applied Potential (Electrochemical) | Higher potential leads to a faster polymerization rate up to a point. |

Control over Polymer Microstructure and Resultant Conductivity

The microstructure of poly(this compound), particularly the regioregularity and the degree of π-stacking between polymer chains, is a primary determinant of its electrical conductivity. rsc.org Controlling these features is essential for tailoring the material's properties for specific applications.

The choice of polymerization method significantly impacts the polymer's microstructure. Chemical polymerization with agents like FeCl₃ can lead to polymers with varying degrees of regioregularity, depending on the reaction conditions. The use of specific catalysts and polymerization techniques, such as Kumada catalyst-transfer polycondensation (KCTP), can yield highly regioregular polymers.

The solvent used during polymerization and for subsequent processing can also influence the polymer's morphology. rsc.org Solvents that promote the self-assembly of polymer chains into ordered structures can enhance π-stacking and, consequently, conductivity. rsc.org Post-polymerization treatments, such as solvent annealing or thermal annealing, can further improve the crystallinity and order of the polymer films.

The conductivity of poly(this compound) is directly linked to its microstructure. A more ordered and regioregular polymer allows for more efficient charge transport along and between the polymer chains, resulting in higher conductivity. The presence of the cyclopropyl substituent can influence the planarity of the polymer backbone, which in turn affects the extent of π-orbital overlap and charge mobility.

Table 2: Factors Influencing the Microstructure and Conductivity of Poly(this compound)

| Factor | Influence on Microstructure | Resultant Effect on Conductivity |

| Polymerization Method | Affects regioregularity and chain length. | Higher regioregularity generally leads to higher conductivity. |

| Solvent | Influences polymer chain conformation and packing. rsc.org | Solvents promoting ordered structures can increase conductivity. rsc.org |

| Temperature | Can affect the degree of crystallinity. pageplace.de | Lower temperatures during polymerization may lead to higher conductivity. pageplace.de |

| Post-Polymerization Treatment | Annealing can improve crystallinity and order. | Enhanced order typically results in increased conductivity. |

Elucidation of Structure-Property Relationships in Poly(this compound)

The relationship between the chemical structure of poly(this compound) and its resulting properties is a key area of research. The cyclopropyl group at the 3-position of the thiophene ring introduces unique steric and electronic effects that differentiate it from other poly(3-alkylthiophene)s.

The small size of the cyclopropyl group, in comparison to longer alkyl chains, can reduce steric hindrance between adjacent monomer units. pageplace.de This may facilitate a more planar conformation of the polymer backbone, potentially enhancing π-conjugation and leading to a lower bandgap and higher conductivity compared to polymers with bulkier side chains. pageplace.de

The electronic properties of the cyclopropyl group, which can exhibit some degree of unsaturation and conjugation with the thiophene ring, may also influence the electronic structure of the polymer. This can affect the polymer's oxidation potential, ionization potential, and electron affinity, which are critical parameters for applications in electronic devices.

Studies have shown that the incorporation of rigid ring structures, like cyclopropane (B1198618), into polymer backbones can be an effective way to manipulate the bulk properties of the material. rsc.org In some polyesters, for instance, increasing the cyclopropane content has been shown to decrease the ultimate tensile strength and Young's modulus due to a reduction in polymer crystallinity. rsc.org While the context is different for conducting polymers, it highlights the significant impact that cyclopropyl groups can have on material properties. The presence of substituents, in general, affects the electrical conductivity and electroactive properties of conducting polymers. cdnsciencepub.com

Computational and Theoretical Investigations of 3 Cyclopropylthiophene

Molecular Dynamics Simulations of 3-Cyclopropylthiophene-Containing Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For a molecule like this compound, MD simulations would be instrumental in understanding its behavior in different environments, such as in solution or when interacting with a biological target.

Analysis of Molecular Interactions in Ligand-Protein Binding

In the context of drug design, understanding the interactions between a ligand and its protein target is paramount. nih.govrsc.orgnih.gov MD simulations can elucidate the specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize a ligand-protein complex. For this compound, simulations could reveal how the cyclopropyl (B3062369) group and the thiophene (B33073) ring contribute to binding affinity and specificity within a protein's active site. The identification of key interacting residues is a critical outcome of such analyses. rsc.org

Quantification of Hydrophobic Shielding Effects

The hydrophobic effect is a major driving force in molecular recognition and protein folding. The cyclopropyl group of this compound introduces a nonpolar, aliphatic moiety that can participate in hydrophobic interactions. Computational methods can quantify the extent of hydrophobic shielding, where the ligand displaces water molecules from a nonpolar binding pocket, leading to a favorable change in entropy.

Conformational Dynamics and Flexibility of this compound Moieties

The flexibility of a ligand is a crucial factor in its ability to adapt to a binding site. MD simulations can explore the conformational dynamics of the this compound moiety, including the rotation of the cyclopropyl group relative to the thiophene ring. mdpi.comnih.gov Understanding the preferred conformations and the energy barriers between them can inform the design of more potent and selective molecules. Studies on related molecules like poly(3-hexylthiophene) have demonstrated the utility of MD in analyzing conformational behavior as a function of environmental factors. ethz.chmdpi.comrsc.org

Free Energy Calculations for Thermodynamic Analysis

Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand to a protein. nih.govresearchgate.net These methods provide a quantitative measure of the thermodynamic stability of a complex.

Quantum Chemical Methods and Molecular Orbital Theory

Quantum chemical methods provide a detailed description of the electronic structure of a molecule, offering insights into its reactivity, stability, and spectroscopic properties. jocpr.comjocpr.com These methods are based on solving the Schrödinger equation and are fundamental to modern computational chemistry. jocpr.com

Theoretical studies on thiophene and its derivatives have utilized quantum chemical calculations to investigate their geometries, electronic properties, and aromaticity. researchgate.netmdpi.commdpi.comdntb.gov.ua For this compound, these methods can be used to determine optimized geometric parameters such as bond lengths and angles.

Molecular Orbital (MO) theory, a key component of quantum chemistry, describes the distribution and energy of electrons in a molecule. youtube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is related to the molecule's electronic excitability and chemical reactivity. mdpi.com Computational studies on thiophene sulfonamide derivatives, for example, have shown how substituents affect the HOMO-LUMO gap and, consequently, the stability and nonlinear optical properties of the compounds. mdpi.com The application of these methods to this compound would allow for the prediction of its electronic and optical properties.

A hypothetical table of calculated electronic properties for this compound, based on density functional theory (DFT) calculations, is presented below to illustrate the type of data that can be generated.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 0.8 |

| Ionization Potential (eV) | 7.1 |

| Electron Affinity (eV) | 0.9 |

Prediction of Electronic and Optical Properties

The electronic and optical characteristics of thiophene-based molecules are critical for their application in materials science, particularly in organic electronics. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the predominant computational methods used to predict these properties for polythiophene and its derivatives. mdpi.com These calculations provide insights into key parameters that govern molecular behavior.

Key electronic properties that can be calculated include the vertical ionization potential (the energy required to remove an electron) and the vertical electron affinity (the energy released when an electron is added). mdpi.com The difference between these two values defines the fundamental energy gap, a crucial indicator of a molecule's electronic reactivity and stability. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap correlating to the molecule's electronic transition energy and chemical reactivity.

For optical properties, TD-DFT calculations can predict the absorption spectrum, including the maximum absorption wavelength (λmax), which corresponds to the energy required to excite an electron from the HOMO to the LUMO. The type and position of substituents on the thiophene ring can significantly alter these properties, causing shifts in the absorption peaks. mdpi.com For instance, theoretical studies on thiophenyl chalcones have used DFT to compute the electric dipole moment, polarizability, and hyperpolarizability, which are essential for developing nonlinear optical (NLO) materials. researchgate.net While specific studies on this compound are not prevalent, these established methodologies for thiophene derivatives allow for reliable prediction of its electronic and optical behavior.

| Property | Description | Typical Computational Method | Relevance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT | Electron-donating capability, reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT | Electron-accepting capability, reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; approximates the energy of the first electronic excitation. | DFT | Kinetic stability, optical properties. |

| Ionization Potential (IP) | Energy required to remove one electron from a neutral molecule. mdpi.com | DFT | Charge transport properties. |

| Electron Affinity (EA) | Energy released upon adding one electron to a neutral molecule. mdpi.com | DFT | Charge transport properties. |

| Maximum Absorption (λmax) | Wavelength at which a molecule absorbs the most light, corresponding to an electronic transition. | TD-DFT | Color, optical and optoelectronic applications. |

Theoretical Examination of Reaction Intermediates

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transient species involved, including reaction intermediates and transition states. Quantum chemistry calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the characterization of these short-lived structures. By calculating the relative energies of all species along a proposed reaction pathway, the rate-determining step and the feasibility of the mechanism can be determined.

For example, in studies of transition metal-catalyzed C-H activation reactions involving related compounds like 3-phenylthiophene, quantum chemistry calculations have been used to evaluate possible reaction paths. researchgate.net These computations can determine the relative energies of key intermediates, such as palladacycles in palladium-catalyzed reactions, to understand and predict the reaction's outcome. beilstein-journals.org Furthermore, advanced techniques like the Electron Localization Function (ELF) analysis can provide a detailed representation of the electronic structure of intermediates, classifying different electronic regions within the molecule to understand bonding changes during the reaction. nih.gov While direct computational studies on this compound's reaction intermediates are limited, the methodologies applied to analogous thiophene and cyclopropyl-containing systems provide a robust framework for such investigations. researchgate.netdntb.gov.ua

| Species | Description | Relative Energy (kcal/mol) | Role in Reaction |

|---|---|---|---|

| Reactants | Starting materials of the reaction. | 0.0 | Initial state. |

| Transition State 1 | Highest energy point on the path from reactants to the first intermediate. | +25.0 | Activation barrier for the first step. |

| Intermediate | A metastable species formed during the reaction. | +5.0 | Transient species. |

| Transition State 2 | Highest energy point on the path from the intermediate to the products. | +15.0 | Activation barrier for the second step. |

| Products | Final materials of the reaction. | -10.0 | Final state. |

Computational Approaches to Regioselectivity Prediction

The functionalization of substituted thiophenes can often lead to multiple isomeric products, making the prediction of regioselectivity a critical challenge in synthesis planning. nih.govnih.gov Computational chemistry offers powerful approaches to address this challenge, primarily through quantum mechanics (QM) and machine learning (ML). nih.gov

QM-based methods involve calculating the activation energies for all possible reaction pathways. The site with the lowest activation energy barrier is predicted to be the major product. beilstein-journals.org This approach has been successfully applied to predict regioselectivity in C-H functionalization and electrophilic aromatic substitution reactions. beilstein-journals.orgnih.gov For instance, in a study of the Rh-catalyzed coupling of 3-phenylthiophene, quantum chemistry calculations were used to investigate the regioselectivity by evaluating different reaction paths. researchgate.net

More recently, machine learning models have emerged as a rapid and accurate alternative. rsc.org These models are trained on large datasets of known chemical reactions. rsc.org By learning from the structural features of reactants and their corresponding outcomes, ML models can predict the regioselectivity for new reactions in seconds. beilstein-journals.org The RegioML model, for example, uses computed atomic charges combined with a gradient boosting machine to predict the outcomes of electrophilic aromatic substitution reactions with high accuracy. rsc.org While QM methods are powerful for generating data where little exists, ML approaches offer superior speed for reactions with extensive experimental data. rsc.org

| Feature | Quantum Mechanics (QM) | Machine Learning (ML) |

|---|---|---|

| Methodology | Calculates transition state and intermediate energies based on first principles. beilstein-journals.org | Learns patterns from large datasets of known reactions to make predictions. rsc.org |

| Speed | Slower; can take minutes to hours per molecule. | Extremely fast; provides predictions in seconds. beilstein-journals.org |

| Data Dependency | Less data-dependent; can be used for novel reaction types. rsc.org | Heavily data-dependent; requires a large, curated training set. rsc.org |

| Accuracy | Generally high, but can be sensitive to the level of theory used. | Can achieve very high accuracy (>90%) for reactions within its training domain. rsc.org |

| Use Case | Mechanistic studies, novel reactions, generating data for ML models. rsc.org | High-throughput screening, rapid synthesis planning. |

Structure-Based Design and In Silico Screening Methodologies

The this compound scaffold is of significant interest in medicinal chemistry. Thiophene is a well-established privileged pharmacophore, appearing in numerous FDA-approved drugs, while the cyclopropyl moiety is known to improve key pharmaceutical properties such as metabolic stability and potency. nih.govnih.gov The combination of these two groups makes this compound derivatives attractive candidates for drug discovery programs, which increasingly rely on computational methods like structure-based design and in silico screening.

Structure-based drug design begins with the three-dimensional structure of a biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography. Computational docking is then used to screen large virtual libraries of compounds, predicting how well each molecule might bind to the target's active site. mdpi.com This process evaluates binding affinity and analyzes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. mdpi.com

This in silico screening process allows for the rapid and cost-effective identification of promising "hit" compounds from vast chemical libraries. For example, a recent study on novel thienopyrimidine compounds used molecular docking to screen candidates against the FLT3 kinase enzyme, a cancer target. mdpi.com The docking results, which showed favorable binding affinities and interactions similar to a known inhibitor, guided the synthesis and subsequent in-vitro testing of the most promising derivatives. mdpi.com Beyond initial screening, computational tools are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize compounds that are more likely to be successful in later stages of drug development. mdpi.com The use of cyclopropyl building blocks in fragment-based drug discovery further highlights the value of this moiety in generating novel, three-dimensional chemical matter for screening campaigns. whiterose.ac.uk

| Stage | Description | Computational Tools Used | Objective |

|---|---|---|---|

| 1. Target Identification & Validation | Identifying a biological target (e.g., an enzyme) involved in a disease. | Bioinformatics, genomics, proteomics. | Select a valid target for intervention. |

| 2. Virtual Library Preparation | Assembling a large database of chemical compounds for screening. | Cheminformatics software. | Create a diverse set of potential ligands. |

| 3. In Silico Screening (Docking) | Computationally predicting the binding of library compounds to the target's active site. mdpi.com | Molecular docking software (e.g., AutoDock, Glide). | Identify "hit" compounds with high predicted binding affinity. |

| 4. ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of the hit compounds. | QSPR models, specialized prediction software. | Filter out compounds with poor drug-like properties. |

| 5. Hit-to-Lead Optimization | Modifying the structure of promising hits to improve potency, selectivity, and ADMET properties. | Molecular dynamics simulations, free energy calculations. | Develop optimized "lead" compounds for experimental testing. |

Advanced Applications of 3 Cyclopropylthiophene in Chemical Science

Role in Advanced Materials Science and Engineering

Thiophene (B33073) derivatives are foundational components in the field of materials science, particularly for the development of functional organic materials. mdpi.comnih.gov The strategic substitution on the thiophene ring is a key method for tuning the properties of these materials for specific applications.

3-Cyclopropylthiophene serves as a monomer for the creation of conductive polymers. The electrochemical polymerization of this monomer yields poly(this compound), a material with notable electroconducting properties. researchgate.net The presence and nature of substituents on the thiophene backbone are known to significantly affect the electrical conductivity and electroactive properties of the resulting polymer films. cdnsciencepub.com

Research into the stereoelectronic effects of substituents has revealed that poly(this compound) is a uniquely effective electroconducting polymer among poly(3-alkylthiophenes) that have a branched carbon atom directly attached to the thiophene ring. researchgate.net This distinct characteristic underscores the importance of the cyclopropyl (B3062369) group in facilitating favorable electronic properties within the polymer matrix, making it a subject of study for applications in organic electronics. researchgate.netgrafiati.com

The development of novel materials with precisely controlled characteristics is a central goal of materials engineering. The substitution pattern on a polymer's monomer units is a primary tool for achieving this control. The specific stereoelectronic effects introduced by the cyclopropyl substituent in poly(this compound) allow for the fine-tuning of the material's final properties. researchgate.netcdnsciencepub.com

By incorporating the this compound unit, scientists can modulate the electroactive and conductive characteristics of polythiophenes. cdnsciencepub.com This ability to design and synthesize polymers with tailored electronic behaviors is critical for advancing the field of organic materials and creating components for specialized electronic devices. researchgate.net

Contributions to Ligand Development in Homogeneous and Heterogeneous Catalysis

The field of catalysis heavily relies on the design of ligands that can control the reactivity and selectivity of metal centers. While thiophene-based molecules can act as ligands, the prominent role of this compound in the context of catalysis, as documented in recent literature, is as a target product of sophisticated catalytic reactions rather than as a ligand itself. nih.govnih.gov

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are employed to produce this compound and its derivatives efficiently. nih.govnih.gov These catalytic processes are crucial for accessing this valuable chemical, highlighting the compound's significant connection to the field of catalysis, primarily as a synthetic objective. nih.gov The development of these catalytic systems, often requiring specific phosphine-based ligands like SPhos and cataCXium A, has been essential for overcoming the challenges associated with synthesizing cyclopropyl-substituted heterocycles. nih.gov

Utility as Building Blocks for Complex Molecular Architectures

This compound and its functionalized variants are recognized as valuable building blocks for the synthesis of more complex molecules in materials science and medicinal chemistry. mdpi.comnih.gov The combination of the reactive thiophene ring and the unique cyclopropyl moiety makes it an attractive starting point for constructing larger, high-value chemical structures. mdpi.com

Optimized and scalable procedures for producing a variety of cyclopropylthiophene derivatives have been developed, primarily using the Suzuki-Miyaura cross-coupling reaction. nih.gov This has made it possible to synthesize these building blocks on a larger scale, bearing diverse functional groups such as esters, ketones, and aldehydes, which can then be used in subsequent synthetic steps. mdpi.comnih.gov

The following table details the synthesis of various cyclopropylthiophene derivatives, showcasing the efficiency of modern palladium-catalyzed methods.

| Starting Material | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | 77% | nih.gov |

| Methyl 3-bromo-2-thiophenecarboxylate | Methyl 3-cyclopropyl-2-thiophenecarboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 85% | nih.gov |

| Methyl 4-bromo-2-thiophenecarboxylate | Methyl 4-cyclopropyl-2-thiophenecarboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 93% | nih.gov |

| Methyl 2-bromo-3-thiophenecarboxylate | Methyl 2-cyclopropyl-3-thiophenecarboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 69% | mdpi.comnih.gov |

| 3-Bromothiophenecarbaldehyde | 3-Cyclopropylthiophenecarbaldehyde | Pd(dppf)Cl₂ | 21% | nih.gov |

| 5-Bromothiophene-2-carbaldehyde | 5-Cyclopropylthiophene-2-carbaldehyde | Pd(OAc)₂, cataCXium A | 95% | nih.gov |

Further derivatization of these core structures allows access to di- and trisubstituted cyclopropylthiophenes containing nitrile, bromide, and sulfonyl chloride functionalities, expanding their utility as versatile intermediates in organic synthesis. nih.gov

Future Research Directions and Outlook for 3 Cyclopropylthiophene

Emerging Synthetic Paradigms and Catalytic Systems

The synthesis of functionalized thiophenes, including 3-cyclopropylthiophene derivatives, is continually evolving, with a strong emphasis on efficiency, selectivity, and sustainability. Future research is poised to move beyond traditional methods, exploring innovative catalytic systems that offer milder reaction conditions and greater functional group tolerance.

A significant area of development lies in the advancement of C–H functionalization reactions. Direct C–H activation is a powerful strategy for molecular diversification, and its application to the thiophene (B33073) core is a major focus. mdpi.com For instance, palladium-catalyzed direct arylation has been explored for functionalizing both the C2 and C3 positions of the thiophene ring. mdpi.com Future work will likely concentrate on developing catalysts that can selectively target specific C-H bonds on the this compound molecule, including the challenging β-positions (C4 and C5), which are typically less reactive than the α-positions. rsc.org The use of palladium-catalyzed 1,4-migration in conjunction with direct arylation presents a promising, albeit complex, route to achieving such β-functionalization. rsc.org

Furthermore, cooperative catalysis , such as the palladium/norbornene (Pd/NBE) system, is emerging as a robust method for the direct vicinal difunctionalization of thiophenes. nih.govacs.org This approach allows for the simultaneous installation of two different functional groups at adjacent positions (e.g., C4 and C5), rapidly increasing molecular complexity. nih.gov Adapting these systems for this compound could provide streamlined access to polysubstituted derivatives that would be difficult to prepare using conventional multi-step syntheses. nih.gov Research into novel ligands, such as specialized arsine and phosphine (B1218219) ligands, will be crucial for optimizing the selectivity and efficiency of these catalytic cycles. nih.govacs.org

Metal-free synthesis is another burgeoning area, driven by the principles of green chemistry. nih.gov Methodologies employing controlled reaction conditions to minimize metal toxicity are gaining traction. nih.gov For thiophene synthesis, approaches utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source are being explored, with common starting materials including buta-1-enes and cyclopropyl (B3062369) derivatives. nih.gov

Below is a table summarizing emerging catalytic systems with potential applications for this compound.

| Catalytic System | Reaction Type | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | Direct C4/C5 functionalization | Rapid increase in molecular complexity, high regioselectivity. nih.gov |

| Phosphine-Free Palladium Complexes | Direct C-H Arylation | Selective α-position (C2, C5) arylation | Low catalyst loading, high yields, compatibility with various groups. acs.org |

| Palladium with 1,4-Migration | β C-H Functionalization | Selective C4 functionalization | Access to less reactive positions, synthesis of π-extended systems. rsc.org |

| Indium Organometallics/Palladium | Sequential Cross-Coupling | Iterative synthesis of oligomers | High atom economy, controlled synthesis of unsymmetrical derivatives. rsc.org |

Unveiling Intricate Reaction Mechanisms and Pathways

A deeper understanding of the mechanisms governing the synthesis and functionalization of this compound is paramount for optimizing existing methods and discovering new transformations. The interplay between the aromatic thiophene ring and the strained cyclopropyl group can lead to complex and sometimes unexpected reaction pathways.

Future mechanistic studies will likely employ a combination of experimental techniques (such as kinetic analysis, isotopic labeling, and in-situ spectroscopy) and computational modeling. One area of focus will be the elucidation of intermediates in catalytic cycles. For example, in asymmetric transformations of thiophenes, chiral intermediates like vinylidene ortho-quinone methide (VQM) have been proposed, leading to different reaction pathways such as 6π-electrocyclization or cycloaddition. rsc.org Investigating analogous pathways for this compound could unlock novel asymmetric syntheses.

The mechanism of palladium-catalyzed C-H activation and functionalization is another critical area. Understanding the precise role of the catalyst, ligands, and additives in breaking specific C-H bonds while leaving others intact is key to achieving high regioselectivity. rsc.org For instance, the proposed mechanism for β-functionalization via palladium 1,4-migration involves the oxidative addition of a bromoaryl-substituted thiophene to palladium, followed by the migration of the palladium center to activate the β-position before the final coupling step. rsc.org Detailed quantum chemical calculations could help map the potential energy surfaces of these complex transformations, identifying transition states and key intermediates. acs.org

Furthermore, research into the thermal stability and pyrolysis of thiophene derivatives can provide fundamental insights into their decomposition pathways. acs.org Such studies, which can identify mechanisms like ring bond rupture, isomerization, and C-H fission, are crucial for understanding the limits of reaction conditions and for applications in high-temperature materials. acs.org

Predictive Computational Design and Materials Informatics

The fields of computational chemistry and materials informatics are set to revolutionize the discovery and design of new materials based on the this compound scaffold. By predicting the electronic, optical, and physical properties of hypothetical molecules before their synthesis, researchers can prioritize the most promising candidates for specific applications, thereby accelerating the development cycle. nih.govco-ac.com

Quantum chemical methods , such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for this purpose. nih.govco-ac.comresearchgate.net These methods can accurately calculate key parameters that govern material performance, including:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic band gap, which is crucial for applications in organic electronics like solar cells and transistors. co-ac.comresearchgate.net

Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption characteristics of molecules, guiding the design of dyes and pigments for light-harvesting applications. researchgate.net

Photovoltaic Properties: By modeling the interface between a potential donor molecule (like a this compound derivative) and an acceptor (like a fullerene), researchers can estimate the open-circuit voltage (Voc) and other parameters relevant to organic solar cell efficiency. nih.govco-ac.com

This in silico approach allows for the systematic screening of large virtual libraries of this compound derivatives with various substituents. By establishing structure-property relationships, predictive models can be developed to identify molecules with optimal electronic and optical characteristics for a target application. nih.govarxiv.org

Materials informatics takes this a step further by integrating machine learning and statistical analysis with large datasets of materials properties. ncbj.gov.pl As more experimental and computational data on thiophene derivatives become available, machine learning models can be trained to predict properties with increasing accuracy and speed. This data-driven approach can identify non-obvious correlations and guide synthetic efforts toward entirely new classes of materials with desired functionalities. ncbj.gov.pl

The table below outlines the application of computational methods in designing thiophene-based materials.

| Computational Method | Property Predicted | Target Application | Reference |

|---|---|---|---|

| DFT/B3LYP | HOMO/LUMO energies, Band Gap (Egap) | Organic Solar Cells (OSCs) | co-ac.comresearchgate.net |

| TD-DFT | UV-Vis Absorption Spectra (λmax) | Organic Dyes, OSCs | researchgate.net |

| DFT | Open-Circuit Voltage (Voc), Charge Transfer | Organic Photovoltaics (OPVs) | nih.gov |

| First-Principles Methods | Electronic Structure, Optical Excitations | Organic Semiconductors | arxiv.org |

Interdisciplinary Research at the Nexus of Chemistry and Engineering

The full potential of this compound and its derivatives will be realized through strong interdisciplinary collaborations between chemists, materials scientists, and engineers. While chemists focus on designing and synthesizing novel molecules, engineers are essential for fabricating and testing devices that harness the unique properties of these materials.

A prime example of this synergy is in the field of organic electronics . Thiophene-based materials are renowned for their semiconducting properties and are core components in:

Organic Field-Effect Transistors (OFETs): The design and synthesis of novel fused thiophene systems are being actively pursued to create high-performance organic semiconductors for flexible and transparent electronics. researchgate.net

Organic Solar Cells (OSCs): Derivatives of this compound can be computationally designed and synthesized to act as efficient donor materials in bulk heterojunction solar cells. co-ac.comresearchgate.net